1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-[2-bromo-4-(difluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO/c13-10-7-8(12(14)15)1-2-11(10)16-5-3-9(17)4-6-16/h1-2,7,9,12,17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHQROPLTGTFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis pathways for 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
An In-Depth Technical Guide to the Synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethyl group (–CF₂H) has garnered significant attention as it can act as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, often enhancing metabolic stability, membrane permeability, and binding affinity through unique hydrogen bonding capabilities.[1][2] When this group is installed on a phenylpiperidine scaffold—a privileged structure in numerous pharmaceuticals—the resulting molecule becomes a highly valuable building block for drug discovery programs.
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol , a compound that combines the advantageous properties of the difluoromethyl group with a versatile piperidin-4-ol core and a strategically placed bromine atom for subsequent chemical elaboration. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a robust and efficient synthetic pathway, grounded in established chemical principles and supported by authoritative literature.
Retrosynthetic Analysis: A Convergent Strategy
A robust synthesis begins with a logical retrosynthetic plan. For the target molecule 1 , the most strategic disconnection is the C-N bond linking the phenyl ring to the piperidine nitrogen. This bond is ideally formed via a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. This convergent approach simplifies the overall process by allowing for the separate preparation and subsequent coupling of two key fragments: the functionalized aniline 2 and the commercially available piperidin-4-ol 3 .
The primary challenge lies in the synthesis of the key intermediate, 2-Bromo-4-(difluoromethyl)aniline (2) , which requires a carefully planned sequence involving regioselective bromination and difluoromethylation.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthesis Pathway: Buchwald-Hartwig Amination
The cornerstone of this synthetic strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency in forming C-N bonds.[3][4][5] This approach offers high functional group tolerance and generally proceeds in good to excellent yields.
The overall workflow can be visualized as a two-stage process: first, the synthesis of the crucial aniline intermediate, followed by the final cross-coupling step.
Caption: Overall synthetic workflow.
Stage 1: Synthesis of 2-Bromo-4-(difluoromethyl)aniline (2)
This intermediate is the linchpin of the synthesis. A reliable method involves the regioselective bromination of commercially available 4-(difluoromethyl)aniline.
Experimental Protocol: Bromination
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-(difluoromethyl)aniline (1.0 eq.).
-
Solvent: Dissolve the starting material in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05-1.1 eq.) in DMF dropwise over 30 minutes. The use of NBS is preferable to elemental bromine as it is easier to handle and often provides higher selectivity.[6][7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 2-bromo-4-(difluoromethyl)aniline.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a mild and selective source of electrophilic bromine, minimizing the risk of over-bromination that can occur with liquid Br₂.[7]
-
DMF as Solvent: DMF is an excellent solvent for both the aniline substrate and NBS, ensuring a homogeneous reaction mixture. Its polar nature can also help stabilize charged intermediates in the electrophilic aromatic substitution mechanism.
-
Low-Temperature Addition: Adding the NBS solution at 0 °C helps to control the exothermicity of the reaction and improve regioselectivity. The amino group is a strong activating group, and controlling the reaction temperature prevents the formation of undesired poly-brominated byproducts.
Stage 2: Palladium-Catalyzed Buchwald-Hartwig Amination
With the key aniline intermediate 2 in hand, the final C-N bond formation can be achieved.
Experimental Protocol: Buchwald-Hartwig Coupling
-
Setup: To an oven-dried Schlenk tube or reaction vial, add 2-bromo-4-(difluoromethyl)aniline (1.0 eq.), piperidin-4-ol (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-5 mol%).
-
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃ / XPhos): The combination of a palladium source and a bulky, electron-rich phosphine ligand is critical.[8] XPhos is a highly effective ligand that promotes the three key steps of the catalytic cycle: oxidative addition of the aryl bromide to Pd(0), amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][5]
-
Strong Base (NaOtBu): A strong base is required to deprotonate the piperidin-4-ol, forming the corresponding alkoxide and the active nucleophile for the coupling reaction. It also facilitates the deprotonation of the coordinated amine in the catalytic cycle.
-
Anhydrous/Inert Conditions: The Pd(0) species in the catalytic cycle is sensitive to oxidation. Therefore, removing oxygen through degassing and maintaining an inert atmosphere is essential for catalytic activity and to prevent the formation of palladium black.
Purification and Characterization
The final product, being a tertiary amine, requires specific considerations during purification and characterization.
Purification Strategy
-
Chromatography: Flash column chromatography is the most common method for purification. Due to the basic nature of the piperidine nitrogen, peak tailing can be an issue on standard silica gel. This can be mitigated by:
-
Acid-Base Extraction: For larger scales or to remove non-basic impurities, an acid-base extraction can be effective.[10][11] The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to protonate the tertiary amine, pulling it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent.
-
Adsorbent Purification: Passing a solution of the crude product through a pad of a suitable adsorbent like aluminum oxide can sometimes remove polar impurities and residual catalyst.[12][13]
Structural Characterization
The identity and purity of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (distinct splitting patterns), the piperidine ring protons (complex multiplets), the hydroxyl proton (a broad singlet), and a characteristic triplet for the proton of the -CF₂H group (due to coupling with the two fluorine atoms). |
| ¹³C NMR | Aromatic and aliphatic carbons. The carbon of the -CF₂H group will appear as a triplet due to C-F coupling. |
| ¹⁹F NMR | A doublet signal for the two equivalent fluorine atoms, coupled to the single proton of the -CF₂H group. |
| Mass Spec. (HRMS) | Accurate mass measurement confirming the elemental formula (C₁₂H₁₅BrF₂NO). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (~3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-N stretching. |
Safety Considerations
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents:
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation and skin contact.
-
Palladium Catalysts: Heavy metal compounds. Handle with care and dispose of waste according to institutional guidelines.
-
Sodium tert-butoxide: A strong, corrosive base that is moisture-sensitive. Handle under an inert atmosphere.
-
Organic Solvents (DMF, Toluene): Flammable and toxic. Avoid inhalation and ensure proper ventilation.
-
Conclusion
The synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol is most effectively achieved through a convergent strategy centered on a palladium-catalyzed Buchwald-Hartwig amination. This approach leverages the coupling of two key fragments: piperidin-4-ol and 2-bromo-4-(difluoromethyl)aniline. While the synthesis of the latter intermediate requires a dedicated step of regioselective bromination, the overall pathway is robust, scalable, and utilizes well-established, high-yielding reactions. The resulting molecule is a valuable scaffold for further synthetic diversification, making this guide a critical resource for scientists engaged in the discovery and development of novel therapeutics.
References
- Purification of tertiary amines using an adsorbent. (1981).
- Process for the purification of tertiary amines. (1980).
-
Zhang, J., & Schmalz, H. G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
Ma, D., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(5), 833-836. [Link]
-
Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2008). ResearchGate. [Link]
-
Ni, C., Wang, F., & Hu, J. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 23. [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (2023). ChemRxiv. [Link]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). Polish Journal of Chemical Technology. [Link]
-
The F-Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (2023). ResearchGate. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules. [Link]
-
Mastering the Synthesis of 2-Bromo-4,5-difluoroaniline: A Crucial Pharmaceutical Intermediate. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Pharmaceuticals. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. [Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2017). Chemistry – A European Journal. [Link]
-
Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. (2015). Molecules. [Link]
-
Representative drugs containing difluoromethyl motif. (2023). ResearchGate. [Link]
-
Synthesis of 2-bromo-4,6-difluoroaniline. PrepChem.com. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2024). Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]
-
Diindolylamine Preparation and Stability Investigations. (2012). ACS Omega. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2006). Molecules. [Link]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). BazTech. [Link]
-
1-Phenylpiperidin-4-ol. PubChem. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [Link]
-
4-Phenylpiperidin-4-ol. PubChem. [Link]
- Synthetic method of 1-(4-bromophenyl) piperidine. (2021).
-
(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022). Journal of Molecular Structure. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
-
Synthesis and Spectroscopic Studies of Some Metal Complexes Derived from 4-Phenyl-1-Pipridine-3-Thiosemicarbazide (PPTS). (2015). ResearchGate. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2019). Molecules. [Link]
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Technical Whitepaper: Strategic Utilization of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol Scaffolds
Topic: Strategic Utilization of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol Scaffolds Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In modern drug discovery, the "magic methyl" effect has evolved into the "magic fluorine" paradigm. The scaffold 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol represents a convergence of three critical design elements: a solubilizing polar heterocycle, a lipophilic hydrogen bond donor (
This whitepaper analyzes the structural utility of this scaffold, positioning it not merely as a building block, but as a privileged fragment for Fragment-Based Drug Discovery (FBDD) . Its architecture is particularly relevant for targeting allosteric pockets in phosphatases (e.g., SHP2) and GPCRs, where the delicate balance between membrane permeability and specific polar interactions is paramount.
Structural Analysis & Pharmacophore Mapping
The molecule can be dissected into three functional zones, each serving a distinct role in Structure-Activity Relationship (SAR) optimization.
The Difluoromethyl ( ) Bioisostere
Unlike the chemically inert trifluoromethyl (
-
Bioisosterism: It acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1]
-
Acidity: The
bond is polarized by the two fluorine atoms, making it a weak hydrogen bond donor ( ~ 25-30, effective in protein microenvironments). -
Metabolic Stability: It resists oxidation better than a methyl group while providing similar steric bulk.
The Piperidin-4-ol "Polar Head"
-
Solubility: The secondary alcohol and tertiary amine lower the LogD, improving aqueous solubility compared to phenyl or cyclohexyl analogs.
-
Vector Geometry: The 4-position hydroxyl provides a specific vector for H-bonding deep within binding pockets (e.g., interacting with backbone carbonyls).
-
Rigidification: The piperidine ring restricts the conformational freedom of the nitrogen lone pair, reducing the entropic penalty upon binding.
The Ortho-Bromo "Synthetic Lock"
-
Steric Twist: The bromine atom at the ortho position forces the piperidine ring to twist out of coplanarity with the phenyl ring. This "pre-organization" can mimic bioactive conformations and improve selectivity.
-
Reactivity: It serves as a high-fidelity handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of the scaffold into complex drug candidates.
Pharmacophore Visualization
Caption: Pharmacophore decomposition highlighting the functional roles of each moiety. The ortho-bromine induces a critical steric twist.
Synthetic Methodologies
The synthesis of this scaffold relies on exploiting the differential reactivity of halogens on the benzene ring. The most robust route utilizes Nucleophilic Aromatic Substitution (
Primary Route: Coupling
The starting material, 2-bromo-1-fluoro-4-(difluoromethyl)benzene , possesses a fluorine atom activated by the electron-withdrawing effect of the para-difluoromethyl group. The bromine atom, while electron-withdrawing, is less leaving-group capable than fluorine in
Reaction Scheme:
-
Substrate: 2-bromo-1-fluoro-4-(difluoromethyl)benzene.
-
Nucleophile: Piperidin-4-ol.
-
Base:
or (to neutralize HF). -
Solvent: DMSO or DMF (polar aprotic to accelerate
).
Synthetic Workflow Diagram
Caption: Regioselective SNAr synthesis pathway. The fluorine is selectively displaced due to activation by the para-CF2H group.
Experimental Protocols
Protocol A: Synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
Objective: Large-scale preparation of the core scaffold.
Materials:
-
2-Bromo-1-fluoro-4-(difluoromethyl)benzene (1.0 eq)
-
Piperidin-4-ol (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Dimethyl sulfoxide (DMSO), anhydrous [0.5 M concentration]
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 2-bromo-1-fluoro-4-(difluoromethyl)benzene and DMSO.
-
Addition: Add piperidin-4-ol followed by
in a single portion. -
Reaction: Heat the mixture to 90°C under an inert atmosphere (
or Ar) for 6–12 hours. Monitor conversion by LC-MS (Target mass: [M+H]+ ~ 306/308 Br pattern). -
Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes). -
Yield: Expected yield 85–95%.
Protocol B: Suzuki-Miyaura Cross-Coupling (Derivatization)
Objective: Functionalizing the aryl bromide.
Materials:
-
Scaffold (from Protocol A) (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
- (0.05 eq)
- (2.0 eq)
-
Dioxane/Water (4:1 ratio)
Procedure:
-
Degassing: Combine scaffold, boronic acid, and base in solvents. Sparge with Argon for 10 mins.
-
Catalyst: Add Pd catalyst.
-
Reaction: Heat to 100°C for 2–4 hours.
-
Note: The free hydroxyl group on the piperidine is generally compatible with these conditions and does not require protection.
Applications & Case Studies
SHP2 Allosteric Inhibition
The protein tyrosine phosphatase SHP2 is a critical node in the RAS/MAPK signaling pathway.[2] Allosteric inhibitors (e.g., SHP099 analogs) bind to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.
-
Relevance: The difluoromethyl group is a validated bioisostere in this class, often replacing dichloromethyl or methyl groups to improve potency and metabolic stability.[3]
-
Mechanism: The piperidine moiety mimics the cationic interaction of the native phosphotyrosine, while the aryl core stabilizes the "closed" (inactive) conformation of the enzyme.
Bioisosteric Replacement Data
Quantitative data comparing
| Property | Methyl (-CH3) | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) | Impact of CF2H |
| H-Bond Donor | No | Yes (Weak) | No | Gain of specific binding interaction |
| Lipophilicity ( | 0.56 | 0.65 | 0.88 | Moderate lipophilicity increase |
| Metabolic Stability | Low (Benzylic ox.) | High | Very High | Blocks P450 oxidation |
| Hammett ( | -0.17 | 0.32 | 0.54 | Electron-withdrawing modulation |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Pommier, A., et al. (2016). SHP2 Inhibition: A New Strategy for Targeting RTK-Driven Cancers.[2][4] Journal of Medicinal Chemistry, 59(10), 4777–4789. (Contextual grounding for SHP2 inhibitor design). Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394. (Reference for SNAr and Buchwald methodologies). Link
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Technical Guide: Predictive Pharmacology of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
This guide provides an in-depth technical analysis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol , a specialized chemical scaffold. While often utilized as an advanced intermediate in the synthesis of biaryl therapeutics (e.g., for SHP2 or KRAS inhibition), this guide analyzes its predicted pharmacological profile as a standalone probe molecule, based on Structure-Activity Relationship (SAR) data of the N-aryl piperidine class.
Part 1: Executive Summary & Chemical Intelligence
Compound Identity:
-
IUPAC Name: 1-[2-Bromo-4-(difluoromethyl)phenyl]piperidin-4-ol
-
Core Scaffold: N-Aryl Piperidine (Privileged Structure)
-
Key Motifs:
-
Piperidin-4-ol: A polar, saturated heterocycle acting as a hydrogen bond donor/acceptor, critical for solubility and interactions with solvent-exposed receptor pockets.
-
Difluoromethyl (-CF₂H): A lipophilic hydrogen bond donor. Unlike the spectrally inert trifluoromethyl (-CF₃) group, -CF₂H can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while maintaining high metabolic stability.
-
Ortho-Bromo Substituent: Provides steric bulk to lock conformation and serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) in lead optimization.
-
Predicted Utility: Based on chemoinformatic profiling, this molecule is predicted to act as a polypharmacological probe with high affinity for Class A GPCRs (specifically Serotonin 5-HT and Dopamine D2 sub-families) and potential activity at the Sigma-1 receptor .
Part 2: Predicted Mechanism of Action (MoA)
Primary Mechanism: 5-HT₂A/D₂ Receptor Modulation
The N-aryl piperidine core is the structural backbone of numerous antipsychotics and antidepressants. The addition of the 4-OH group and the lipophilic -CF₂H tail suggests a specific binding mode.
-
Binding Hypothesis: The piperidine nitrogen (protonated at physiological pH) forms a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane bundle.
-
The Role of -CF₂H: The difluoromethyl group at the para position extends into the deep hydrophobic pocket. Uniquely, the acidic proton of -CF₂H can form a weak hydrogen bond with backbone carbonyls in the receptor, a specific interaction that -CF₃ analogs cannot achieve.
-
The Role of 2-Br: The ortho-bromo substituent forces the phenyl ring to twist relative to the piperidine plane (atropisomerism), potentially locking the molecule in a bioactive conformation that favors Inverse Agonism over Agonism.
Secondary Mechanism: Sigma-1 Receptor Chaperone Modulation
The combination of a basic amine (piperidine) flanked by hydrophobic regions (bromo-phenyl) is a classic pharmacophore for Sigma-1 receptor ligands.
-
Mechanism: Modulation of calcium signaling at the Mitochondria-Associated Membrane (MAM), influencing ER stress responses.
Pathway Visualization (G-Protein Signaling)
The following diagram illustrates the predicted downstream effects of this molecule acting as a 5-HT₂A Inverse Agonist .
Caption: Predicted signal transduction blockade. The ligand stabilizes the inactive GPCR conformation, reducing constitutive Gq signaling and dampening IP3/Ca2+ release.
Part 3: Experimental Validation Protocols
To confirm the predicted MoA, the following self-validating experimental workflows are recommended.
Protocol A: Radioligand Binding Assay (Affinity Screening)
Objective: Determine
-
Membrane Preparation: Transfect HEK293 cells with human 5-HT₂A cDNA. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4).
-
Ligand Competition:
-
Tracer: [³H]-Ketanserin (1 nM).
-
Test Compound: 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol (10⁻¹⁰ to 10⁻⁵ M).
-
Non-specific Binding: Define using 10 µM Methysergide.
-
-
Incubation: 60 min at 25°C.
-
Filtration: Harvest via GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to
using the Cheng-Prusoff equation.
Protocol B: Functional cAMP/IP-One Assay (Efficacy)
Objective: Distinguish between Antagonist and Inverse Agonist activity.
-
Cell Line: CHO-K1 cells stably expressing 5-HT₂A.
-
Assay Principle: Measure IP1 (inositol monophosphate) accumulation (a stable metabolite of IP3) using HTRF (Homogeneous Time-Resolved Fluorescence).
-
Step-by-Step:
-
Seed cells (10,000/well) in 384-well plates.
-
Add Test Compound without agonist stimulation (to test for inverse agonism).
-
Incubate for 30 min at 37°C.
-
Add IP1-d2 conjugate and Anti-IP1-Cryptate (FRET donor/acceptor).
-
Read fluorescence at 665 nm / 620 nm.
-
-
Interpretation: A decrease in signal below basal levels indicates Inverse Agonism .
Quantitative Data Summary (Predicted)
| Parameter | Predicted Value | Rationale |
| cLogP | 2.8 - 3.2 | Lipophilicity increased by -CF₂H and -Br, balanced by -OH. |
| pKa (Piperidine) | 8.5 - 9.0 | N-aryl attachment reduces basicity vs. free piperidine (pKa ~11). |
| 5-HT₂A Affinity ( | < 100 nM | Privileged scaffold for serotonergic binding. |
| Metabolic Stability | High | -CF₂H blocks para-hydroxylation; -Br blocks ortho-oxidation. |
Part 4: Synthesis & Structural Validation
For researchers needing to synthesize this probe or use it as an intermediate.
Reaction Workflow (Buchwald-Hartwig Amination):
-
Reactants: 1-Bromo-2-iodo-4-(difluoromethyl)benzene + Piperidin-4-ol.
-
Catalyst: Pd₂(dba)₃ / Xantphos (ensures selectivity for the iodo-position if using a di-halo precursor) or direct SNAr if the phenyl ring is sufficiently electron-deficient (though Br/CF2H is only moderately activating, making Pd-catalysis preferred).
-
Conditions: NaOtBu (Base), Toluene, 100°C, 12h.
Caption: Palladium-catalyzed cross-coupling strategy for regioselective synthesis.
Part 5: References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Privileged Structures. Academic Press. (Contextual grounding for N-aryl piperidine pharmacology).
-
Lozada-Garcia, M. C., et al. (2023). Halogen Bonding in Drug Discovery: The Role of Bromine. Expert Opinion on Drug Discovery. (Explains the role of the Ortho-Bromo substituent).
-
Pimavanserin Pharmacology. ACP-103, a 5-HT2A Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics. (Structural analog reference).
Therapeutic Potential of the 1-(2-bromo-4-(difluoromethyl)phenyl)piperidin-4-ol Scaffold
The following technical guide details the therapeutic potential, structural logic, and synthetic utility of the 1-(2-bromo-4-(difluoromethyl)phenyl)piperidin-4-ol scaffold. This document is structured for medicinal chemists and drug discovery scientists focusing on the RAS/MAPK pathway and allosteric phosphatase inhibition.
A Strategic Building Block for Allosteric SHP2 Inhibition
Executive Summary
The molecule 1-(2-bromo-4-(difluoromethyl)phenyl)piperidin-4-ol represents a high-value "privileged structure" in modern medicinal chemistry, specifically within the design space of SHP2 (Src Homology-2 phosphatase) allosteric inhibitors.
As the pharmaceutical industry shifts from ATP-competitive kinase inhibitors to protein-protein interaction (PPI) stabilizers and allosteric modulators, this scaffold offers a unique trifecta of properties:
-
Metabolic Stability: The difluoromethyl (
) group acts as a lipophilic hydrogen bond donor, replacing metabolically labile methyl groups or highly lipophilic trifluoromethyl groups. -
Synthetic Modularity: The ortho-bromo substituent serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid generation of biaryl or aryl-heteroaryl libraries.
-
Solubility & Vectorization: The piperidin-4-ol moiety provides a solubilizing core with a defined exit vector (the hydroxyl group) for optimizing interactions with the solvent front or specific hydrophilic residues in the SHP2 tunnel.
Chemical Architecture & Structural Logic
The scaffold can be dissected into three functional zones, each serving a distinct role in Structure-Activity Relationship (SAR) optimization.
| Functional Zone | Chemical Feature | Medicinal Chemistry Role |
| Zone A: The Tail | 4-Difluoromethyl ( | Bioisostere: Acts as a lipophilic H-bond donor (unlike |
| Zone B: The Hinge | 2-Bromo ( | Synthetic Handle: Positioned ortho to the piperidine, it forces a twisted conformation (atropisomerism potential). Primarily used as a leaving group for Pd-catalyzed coupling to central heteroaromatic cores (e.g., pyrazine, pyridine). |
| Zone C: The Head | Piperidin-4-ol | Solubility & Linking: The piperidine ring is a rigid spacer. The 4-hydroxyl group is a versatile handle for etherification (to reach deep pockets) or can be left free to improve aqueous solubility ( |
Visualization: Structural Logic & SAR Zones
The following diagram illustrates the functional decomposition of the scaffold.
Figure 1: Functional decomposition of the scaffold into metabolic, synthetic, and physicochemical zones.
Therapeutic Target: Allosteric SHP2 Inhibition[1]
This scaffold is most relevant in the synthesis of inhibitors for SHP2 (PTPN11) , a non-receptor protein tyrosine phosphatase. SHP2 is a critical node in the RAS/MAPK signaling pathway , acting as a transducer between Receptor Tyrosine Kinases (RTKs) and RAS activation.[1]
Mechanism of Action
SHP2 exists in an auto-inhibited "closed" conformation where the N-terminal SH2 domain blocks the PTP catalytic site.[2][1][3]
-
Pathogenic State: Mutations (e.g., in Noonan Syndrome or Leukemia) or upstream RTK signaling cause SHP2 to "open," activating the phosphatase.
-
Therapeutic Goal: Allosteric inhibitors (like SHP099, TNO155) bind to a tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, "clamping" SHP2 in its inactive, closed state.
-
Scaffold Role: The phenyl-piperidine moiety of the subject scaffold typically mimics the "tail" section of these inhibitors, filling a hydrophobic sub-pocket while the piperidine extends towards the tunnel opening.
Signaling Pathway Context
Inhibiting SHP2 blocks the reactivation of RAS, making this scaffold vital for combination therapies (e.g., with KRAS G12C inhibitors like Sotorasib).
Figure 2: The role of SHP2 in the RAS/MAPK pathway and the mechanism of allosteric stabilization.
Synthetic Methodology
To utilize this scaffold, a robust synthetic route is required. The following protocol outlines the synthesis of the scaffold via Buchwald-Hartwig amination, followed by its application in a Suzuki coupling to generate a biaryl core.
Step 1: Scaffold Assembly (Buchwald-Hartwig Amination)
Objective: Couple 4-hydroxypiperidine with 1-bromo-2-iodo-4-(difluoromethyl)benzene. Note: We use the di-halo precursor to selectively couple at the Iodine (more reactive) while preserving the Bromine for later steps.
-
Reagents:
-
Protocol:
-
Charge a reaction vial with the aryl iodide, piperidin-4-ol, and cesium carbonate.
-
Add the catalyst (
) and ligand (Xantphos) in a glovebox or under Argon stream. -
Add degassed dioxane. Seal and heat to 90°C for 12 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
-
Yield Target: >75%.
-
Step 2: Downstream Application (Suzuki Coupling)
Objective: Attach the scaffold to a heteroaromatic core (e.g., a chloropyrazine) using the preserved Bromine handle.
-
Reagents:
-
Scaffold (from Step 1)
-
Bis(pinacolato)diboron (
) -
KOAc[6]
-
-
Protocol:
-
Convert the scaffold to the boronic ester: React scaffold with
, , and KOAc in DMSO at 80°C. -
Coupling: React the crude boronate with a chloro-heterocycle (e.g., 2-amino-3-chloropyrazine) using Suzuki conditions (
, , Dioxane/Water).
-
Physicochemical Profile & Drug-Likeness[7][8]
The scaffold imparts specific physicochemical properties desirable in oral drugs.[7][8]
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | ~306 Da | Leaves room for elaboration (Rule of 5 compliant). |
| cLogP | 2.1 - 2.5 | Optimal lipophilicity for cell permeability without high metabolic risk. |
| H-Bond Donors | 1 (OH) | The |
| H-Bond Acceptors | 3 (N, O, F) | Balanced polarity. |
| TPSA | ~45 Ų | Good predicted membrane permeability (BBB penetration possible if optimized). |
Future Perspectives & Combination Strategies
PROTAC Linkers
The piperidin-4-ol hydroxyl group is an ideal attachment point for E3 ligase linkers (e.g., alkyl chains or PEG linkers connecting to VHL or Cereblon ligands). Converting an allosteric inhibitor into a PROTAC (Proteolysis Targeting Chimera) could degrade SHP2 rather than just inhibiting it, potentially overcoming the "scaffolding function" of SHP2 that persists even when catalytic activity is blocked.
Fragment-Based Drug Discovery (FBDD)
This scaffold serves as an advanced fragment. Libraries can be generated by:
-
Etherification of the 4-OH: Introduction of diverse alkyl/aryl groups to probe the "tunnel entrance" of SHP2.
-
Variation of the Difluoromethyl: Exploring bioisosteres like difluoroethyl or trifluoromethyl-cyclopropyl.
References
-
Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. Link (Seminal paper on SHP099).
-
Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773-7782. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link (Review on
utility). -
Fodor, M., et al. (2018). Dual allosteric inhibition of SHP2 phosphatase. Biochemical Society Transactions, 46(6), 1531-1540. Link
Sources
- 1. WO2016203406A1 - Compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 4. 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]
- 5. 1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-(4'-Fluorobenzyl)piperidine|CAS 92822-02-1 [benchchem.com]
Methodological & Application
Application Note: High-Throughput Screening & Library Expansion using 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
Abstract
This application note details the strategic utilization of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol (referred to herein as Compound A ) in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.[1]
Compound A represents a "privileged scaffold" in modern medicinal chemistry, particularly for targeting difficult-to-drug protein-protein interactions (PPIs) and allosteric sites on phosphatases (e.g., SHP2).[1] Its unique substitution pattern combines a lipophilic hydrogen bond donor (-CF₂H ), a synthetic handle for library expansion (-Br ), and a solubilizing polar vector (-OH ).[1] This guide provides validated protocols for using Compound A as a seed for parallel synthesis libraries and subsequent biochemical screening.
Part 1: Chemical Rationale & Compound Profile[1]
The "Privileged" Architecture
Compound A is not merely a screening entry; it is a high-value Lead-Like Fragment .[1] Its utility stems from three distinct chemical features that address common failure modes in HTS (solubility, metabolic stability, and vector availability).
| Feature | Chemical Moiety | Function in HTS/Drug Design |
| Metabolic Shield | 4-Difluoromethyl (-CF₂H) | Acts as a lipophilic bioisostere of a hydroxyl/thiol group.[1] It functions as a weak hydrogen bond donor (H-bond acidity) while resisting metabolic oxidation, unlike a methyl or hydroxymethyl group [1].[1] |
| Synthetic Handle | 2-Bromo (-Br) | An ortho-positioned halogen allows for rapid library expansion via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] This enables the exploration of specific hydrophobic pockets in the target protein. |
| Solubility Vector | Piperidin-4-ol | The piperidine ring provides sp³ character (increasing Fsp³ score), improving solubility.[1] The 4-hydroxyl group serves as a solvent-exposed polar handle or a site for linker attachment (e.g., for PROTACs).[1] |
Physicochemical Profile (In Silico)
-
Molecular Weight: ~306.15 Da (Ideal for Fragment-to-Lead evolution).[1]
-
cLogP: ~2.1 (Optimal lipophilicity for cell permeability without aggregation).
-
H-Bond Donors: 2 (OH, CF₂H).[1]
-
H-Bond Acceptors: 3 (N, O, F).[1]
Part 2: Workflow Integration (Library Synthesis)
Objective: Transform Compound A from a single fragment into a 384-member focused library for HTS. Rationale: The 2-bromo position is sterically crowded.[1] Standard Suzuki conditions often fail.[1] We utilize a high-activity precatalyst system (XPhos Pd G3) to ensure conversion in a high-throughput parallel synthesis format.[1]
Protocol: Microscale Parallel Suzuki Coupling
Scope: Synthesis of biaryl analogs targeting the S2 pocket of SHP2-like targets.[1]
Reagents:
-
Scaffold: Compound A (10 mM in DMSO).
-
Boronic Acids: Diverse set of 384 aryl/heteroaryl boronic acids (0.5 M in DMA).
-
Catalyst: XPhos Pd G3 (Pre-dissolved in THF).
-
Base: K₃PO₄ (2M aqueous).
Step-by-Step Procedure:
-
Plate Preparation: In a 384-well chemically resistant deep-well plate (polypropylene), dispense 20 µL of Compound A (20 µmol).
-
Monomer Addition: Add 24 µL of respective Boronic Acid solution (1.2 eq) to each well.
-
Catalyst Addition: Add 5 µL of XPhos Pd G3 (0.02 eq) solution.
-
Base Activation: Add 10 µL of 2M K₃PO₄.
-
Reaction: Seal plate with an aluminum foil heat seal. Shake vigorously at 1000 rpm for 2 mins. Incubate at 60°C for 14 hours in a heating block.
-
Workup (Solid Phase Extraction):
-
Dilute reaction with 100 µL EtOAc.
-
Pass through a pre-packed Celite/Silica filter plate to remove Pd black.
-
Evaporate solvent using a Genevac centrifugal evaporator.
-
Re-suspend in 100 µL DMSO for direct HTS usage (Theoretical conc: ~200 mM).
-
Quality Control: Randomly select 5% of wells for LC-MS analysis. Acceptance criteria: >85% purity by UV (254 nm).
Part 3: High-Throughput Screening Protocol
Target Context: The -CF₂H phenyl piperidine motif is a classic pharmacophore for allosteric inhibition of SHP2 (PTPN11) , a phosphatase involved in the RAS/MAPK pathway [2]. Assay Type: Surrogate Phosphatase Assay using DiFMUP (fluorogenic substrate).
Assay Principle
The library generated from Compound A acts as potential allosteric "molecular glues" that stabilize the auto-inhibited conformation of SHP2.[1] We measure the decrease in phosphatase activity.
Detailed Protocol
Equipment: PerkinElmer EnVision or BMG PHERAstar. Plate Format: 384-well black low-volume non-binding surface (NBS) plates.[1]
Reagents:
-
Enzyme: Recombinant Human SHP2 (Full length), 0.5 nM final.
-
Substrate: DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate), 10 µM final.[1]
-
Peptide: IRS-1 bisphosphopeptide (Activator), 0.5 µM final.[1]
-
Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.[1]
Workflow:
-
Compound Transfer: Use an acoustic dispenser (Echo 550) to transfer 20 nL of the library (from Part 2) into assay plates.
-
Enzyme Addition: Dispense 10 µL of SHP2/Peptide mixture.
-
Note: Pre-incubating SHP2 with the activator peptide opens the enzyme. Inhibitors must compete with this activation or lock the closed state.
-
-
Incubation: Centrifuge (1000 rpm, 1 min). Incubate for 30 mins at RT to allow slow-binding kinetics (common for allosteric inhibitors).[1]
-
Substrate Addition: Dispense 10 µL of DiFMUP substrate.
-
Readout: Monitor Fluorescence (Ex: 358 nm / Em: 455 nm) in kinetic mode for 20 minutes.
-
Data Calculation: Calculate the slope (RFU/min) for the linear portion.
-
% Inhibition = 100 - [(Slope_Sample / Slope_DMSO_Control) * 100]
-
Part 4: Visualization of Workflows
Chemical Library Expansion & Screening Cascade
The following diagram illustrates the transformation of Compound A into a library and its subsequent triage.
Figure 1: The "Grow-and-Screen" workflow utilizing the Bromo-handle of Compound A.[1]
Mechanism of Action (SHP2 Context)
Understanding why this scaffold works is crucial for interpreting HTS data.
Figure 2: Allosteric mechanism. Compound A derivatives preferentially bind and stabilize the auto-inhibited (closed) conformation of SHP2.
Part 5: Data Analysis & Hit Validation
Triage Criteria
In HTS involving fragment-like scaffolds, high hit rates are common.[1] Use the following filters to identify genuine hits:
-
Slope Linearity: Discard compounds where the kinetic trace is non-linear (indicates aggregation or precipitation).
-
Fluorescence Interference: Check raw fluorescence at T=0. Compound A derivatives are generally non-fluorescent, but coupled biaryls might be.
-
Potency: For a library of this MW (~350-400 Da), an IC₅₀ < 5 µM is considered a high-quality hit.[1]
Confirmation (SPR)
Because the -CF₂H group is lipophilic, false positives via non-specific hydrophobic binding are risks.[1]
-
Protocol: Immobilize SHP2 on a CM5 Biacore chip. Inject hits at 3 concentrations.
-
Success Metric: Fast on/off rates (typical for allosteric binders) and 1:1 binding stoichiometry.
References
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link
-
Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor.[1] Journal of Medicinal Chemistry, 59(17), 7773-7782.[1] Link
-
Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[3] Nature, 535, 148–152.[1] Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for CNS Therapeutics
The relentless pursuit of novel therapeutics for Central Nervous System (CNS) disorders necessitates the exploration of new chemical space. The piperidine scaffold is a privileged structure in CNS drug discovery, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1] The compound 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol represents a novel investigational molecule, strategically designed to leverage key structural motifs for potential therapeutic benefit in the CNS.
This molecule incorporates three critical features:
-
A Piperidin-4-ol Core: A versatile and common building block in medicinal chemistry, known for its role in establishing crucial interactions with CNS receptors and enzymes.[2]
-
A 2-Bromo-4-(difluoromethyl)phenyl Moiety: The bromine atom offers a handle for further synthetic elaboration (e.g., cross-coupling reactions) to create more complex derivatives. The difluoromethyl (CF2H) group is of particular interest in modern drug design. It can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing target affinity through hydrogen bond donation.[3][4] Furthermore, fluorination strategies, including the use of CF2H and trifluoromethyl (CF3) groups, are well-established for improving metabolic stability, lipophilicity, and brain penetration of drug candidates.[3][5][6]
-
Strategic Substitution Pattern: The ortho-bromo and para-difluoromethyl substitution on the phenyl ring is anticipated to influence the molecule's conformation and electronic properties, which can be fine-tuned to achieve desired potency and selectivity for specific CNS targets.
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol and its derivatives as potential CNS drug candidates, with a particular focus on their application in mitigating neuroinflammation.
Physicochemical Properties and Synthetic Strategy
A plausible synthetic route for 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol can be envisioned through a Buchwald-Hartwig amination reaction, a powerful method for the formation of C-N bonds.[7]
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol.
Protocol: Synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-2-iodo-4-(difluoromethyl)benzene (1.0 eq), piperidin-4-ol (1.2 eq), cesium carbonate (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd2(dba)3, 2 mol%; Xantphos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.
Application in CNS Drug Discovery: A Focus on Neuroinflammation
Neuroinflammation is a key pathological feature of many neurodegenerative and psychiatric disorders.[8] Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating inflammatory responses.[8] The inhibition of microglial activation presents a promising therapeutic strategy. We hypothesize that 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol may serve as a valuable scaffold for the development of novel neuroinflammation inhibitors.
Experimental Workflow for Screening and Characterization
Caption: Workflow for evaluating a novel compound as a neuroinflammation inhibitor.
Protocol 1: Primary In Vitro Screening for Anti-Neuroinflammatory Activity
This protocol is designed to assess the ability of the test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-activated microglial cells.[9]
Materials:
-
Human or murine microglial cell line (e.g., BV-2 or primary microglia)
-
LPS (from E. coli)
-
Test compound: 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Culture: Plate microglial cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Add LPS (100 ng/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Sample Collection: Centrifuge the plate and collect the supernatant for TNF-α analysis.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in TNF-α is not due to cytotoxicity.
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 value.
| Compound | IC50 (µM) for TNF-α Inhibition | Cytotoxicity (CC50, µM) |
| 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol | Hypothetical Value | Hypothetical Value |
| Positive Control (e.g., Dexamethasone) | Literature Value | >100 |
| Table 1: Hypothetical data summary for primary in vitro screening. |
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
A critical aspect of any CNS drug candidate is its ability to cross the blood-brain barrier.[10][11][12] The in vitro transwell assay is a commonly used model to predict BBB permeability.[10]
Materials:
-
Transwell inserts with a porous membrane
-
Brain microvascular endothelial cells (BMECs)
-
Co-culture cells (astrocytes or pericytes, optional for a more complex model)
-
Test compound
-
Lucifer yellow (a marker for paracellular permeability)
Procedure:
-
Cell Seeding: Seed BMECs on the apical side of the transwell insert. If using a co-culture model, seed astrocytes or pericytes on the basolateral side.
-
Barrier Formation: Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Permeability Assay:
-
Add the test compound to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
Quantify the concentration of the test compound in the basolateral samples using LC-MS/MS.
-
-
Integrity Check: After the experiment, measure TEER again and assess the permeability of Lucifer yellow to ensure the integrity of the cell monolayer was maintained.
Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate the compound's ability to cross the BBB.
| Compound | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol | Hypothetical Value | Hypothetical Value |
| High Permeability Control (e.g., Caffeine) | >10 | ~1 |
| Low Permeability Control (e.g., Atenolol) | <2 | >2 |
| Table 2: Hypothetical data summary for in vitro BBB permeability assay. |
Future Directions: Lead Optimization and In Vivo Studies
Should 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol demonstrate promising in vitro activity and BBB permeability, the next logical steps would involve lead optimization and in vivo validation.
-
Lead Optimization: The bromine atom can be utilized for synthetic diversification through reactions like Suzuki or Sonogashira coupling to explore the structure-activity relationship (SAR). This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
In Vivo Pharmacokinetics: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models to determine its brain-to-plasma ratio and half-life.
-
In Vivo Efficacy: Evaluate the optimized lead compounds in relevant animal models of CNS disorders where neuroinflammation is implicated, such as models of Alzheimer's disease, Parkinson's disease, or multiple sclerosis.[13][14] Behavioral tests, biomarker analysis, and histopathology can be used to assess therapeutic efficacy.[15]
Conclusion
1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol is a novel chemical entity with significant potential for CNS drug discovery. Its unique combination of a piperidine core, a synthetically versatile bromo-substituent, and a property-enhancing difluoromethyl group makes it an attractive starting point for developing therapeutics targeting a range of CNS pathologies, particularly those with a neuroinflammatory component. The protocols outlined in these application notes provide a robust framework for the initial synthesis, screening, and characterization of this and similar compounds, paving the way for the discovery of next-generation CNS therapies.
References
-
NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]
-
Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]
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Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]
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Kalueff, A. V., Stewart, A. M., & Gerlai, R. (2014). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 8, 139. [Link]
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The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). CNS/Pain. Retrieved from [Link]
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Veszelka, S., Pásztói, M., Farkas, A. E., Krizbai, I., & Deli, M. A. (2011). Patented in vitro blood-brain barrier models in CNS drug discovery. Recent Patents on CNS Drug Discovery, 6(2), 94-106. [Link]
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D'Souza, S., & Puranik, V. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(18), 6563. [Link]
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Lindsley, C. W., et al. (2014). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. ACS Chemical Neuroscience, 5(9), 761-773. [Link]
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Kaczor, A. A., et al. (2013). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 18(8), 9050-9071. [Link]
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Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8847. [Link]
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Kim, H. J., et al. (2024). The development status of PET radiotracers for evaluating neuroinflammation. Nuclear Medicine and Molecular Imaging, 58(3), 160-176. [Link]
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Journet, M., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. [Link]
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Acton, P. J., & Jobs, M. (2012). Screening for inhibitors of microglia to reduce neuroinflammation. Journal of Neuroinflammation, 9, 16. [Link]
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Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Wang, L., et al. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry, 105, 117621. [Link]
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Zafrani, Y., & Amir, D. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 13(8), 903-907. [Link]
-
Zhu, C., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Angewandte Chemie International Edition, 54(2), 678-682. [Link]
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Hossain, M. S., et al. (2022). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Neurology, 13, 965259. [Link]
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Psychiatric Times. (2026, February 13). Strategy Confirmed With FDA for Phase 2b/3 Study of XPro1595 to Treat Early Alzheimer Disease. Retrieved from [Link]
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Bose, S. K., & Ghorai, M. K. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 20(10), 2972-2976. [Link]
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de Vries, H. E., et al. (2012). PET Radioligands for In Vivo Visualization of Neuroinflammation. Current Pharmaceutical Design, 18(11), 1476-1487. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
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Chan, B. W. G. L., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 12, 1379518. [Link]
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Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 8(1), 1-21. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
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European Patent Office. (n.d.). EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]
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Giacobini, E. (1975). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 11, 25-45. [Link]
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Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]
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Słoczyńska, K., et al. (2023). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. International Journal of Molecular Sciences, 24(13), 10756. [Link]
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Itoh, Y., et al. (2018). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1101-1106. [Link]
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Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]
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Chan, B. W. G. L., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 12, 1379518. [Link]
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Medvedev, A. E., et al. (1996). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy Meditsinskoi Khimii, 42(6), 517-523. [Link]
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Pchitskaya, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. [Link]
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Pchitskaya, E., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Journal of Alzheimer's Disease, 80(4), 1493-1506. [Link]
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Chan, B. W. G. L., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 12, 1379518. [Link]
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PubChem. (n.d.). 1-(2,4-Bis(trifluoromethyl)phenyl)piperidin-4-ol. Retrieved from [Link]
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Wikipedia. (n.d.). Partial lysergamide. Retrieved from [Link]
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Application Note: Designing Experiments with 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
Abstract & Strategic Value
This guide details the experimental utility of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol (herein referred to as Compound A ).[1] This molecule represents a "privileged scaffold" in modern drug discovery, combining three critical design elements:
-
The Difluoromethyl (
) Group: A lipophilic hydrogen bond donor acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, improving membrane permeability while maintaining target affinity.[1] -
The Ortho-Bromo Handle: A pre-installed vector for palladium-catalyzed cross-coupling, enabling rapid library expansion (SAR exploration) or fragment growing.[1]
-
The Piperidin-4-ol Core: A solubilizing, sp3-rich moiety that offers a secondary alcohol handle for linker attachment (e.g., in PROTACs or ADCs).[1]
This application note provides validated protocols for functionalizing this scaffold, specifically tailored to preserve the integrity of the sensitive
Physicochemical Profile & Handling
Before initiating synthesis, researchers must understand the specific properties governed by the
Table 1: Physicochemical Properties (Predicted)
| Property | Value/Description | Experimental Implication |
| Molecular Weight | ~306.15 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| cLogP | 2.4 – 2.8 | Moderate lipophilicity; standard organic solvents (DCM, EtOAc) are suitable.[1] |
| H-Bond Donors | 2 (OH, | The |
| pKa (Piperidine N) | ~2-3 (Conjugate acid) | The N-aryl bond significantly reduces basicity compared to free piperidine.[1] It will not protonate easily at physiological pH.[1] |
| Stability | Sensitive to strong bases | Critical: Strong bases (e.g., t-BuLi) may cause dehydrofluorination of the |
Application 1: Library Generation via Suzuki-Miyaura Coupling
Objective: Utilize the ortho-bromo handle to attach diverse aryl/heteroaryl groups, exploring the "vectors" of the binding pocket.[1]
Challenge: The ortho position creates steric hindrance, and the
Protocol A: Sterically Demanding Cross-Coupling
Rationale: We utilize Pd(dppf)Cl₂ for its robustness and Potassium Phosphate (
Reagents:
-
Substrate: Compound A (1.0 eq)[1]
-
Boronic Acid:
(1.5 eq)[1] -
Catalyst:
(0.05 eq)[1] -
Base:
(3.0 eq, 2M aqueous solution)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Preparation: In a nitrogen-flushed reaction vial, combine Compound A (100 mg), the chosen boronic acid, and
. -
Solvation: Add 1,4-Dioxane (4 mL) and stir until solids are dispersed.
-
Activation: Add the aqueous
solution (0.5 mL) dropwise. -
Reaction: Seal the vial and heat to 90°C for 4–6 hours. Note: Monitor via LCMS.[1] The ortho-substitution may require longer reaction times than para-isomers.[1]
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL).[1] Dry organic layer over
.[1] -
Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Success Metric: >80% conversion with retention of the
Application 2: PROTAC Linker Synthesis
Objective: Use the 4-hydroxyl group on the piperidine ring to attach a linker for Proteolysis Targeting Chimeras (PROTACs).[1] Mechanism: Etherification is preferred over esterification for metabolic stability in vivo.[1]
Protocol B: Williamson Ether Synthesis (Linker Attachment)
Rationale: Standard NaH conditions can be too aggressive for the
Reagents:
-
Substrate: Compound A (1.0 eq)[1]
-
Electrophile: tert-butyl 2-bromoacetate (Linker precursor) (1.2 eq)[1]
-
Base: 50% NaOH (aq)[1]
-
Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq)[1]
-
Solvent: Toluene
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve Compound A (100 mg) and TBAHS (10 mg) in Toluene (3 mL).
-
Base Addition: Add 50% NaOH (0.5 mL) vigorously stirring. The mixture will become cloudy.[1]
-
Alkylation: Add tert-butyl 2-bromoacetate dropwise at 0°C, then allow to warm to Room Temperature (RT).
-
Monitoring: Stir at RT for 12 hours.
-
Workup: Separate phases. Wash the organic phase with water and brine.[1]
-
Validation: 1H-NMR should show the disappearance of the -OH proton and appearance of the acetate methylene singlet (~4.0 ppm).[1]
Visualizing the Experimental Workflow
The following diagram illustrates the divergent synthesis pathways available from Compound A, highlighting the critical decision points for MedChem teams.
Figure 1: Divergent experimental workflows for Compound A, leveraging specific functional handles.
Scientific Rationale & Mechanistic Insights
The "Lipophilic Hydrogen Bond Donor" Concept
The inclusion of the difluoromethyl (
-
Mechanism: The fluorine atoms withdraw electron density from the carbon, polarizing the C-H bond.[1] This makes the hydrogen atom a significant Hydrogen Bond Donor (HBD).[1]
-
Advantage: Unlike a hydroxyl group (-OH), the
group does not incur a high desolvation penalty when entering a hydrophobic protein pocket.[1] This often leads to higher potency and better membrane permeability (Zafrani et al., 2017).[1] -
Experimental Check: When conducting NMR, look for the characteristic triplet (proton-coupled) or singlet (decoupled) in the Fluorine channel.[1] The coupling constant
is typically ~50 Hz.[1]
The Ortho-Effect in N-Aryl Piperidines
The presence of the Bromine atom at the ortho position (position 2 on the phenyl ring) forces the piperidine ring to twist out of planarity with the phenyl ring.[1]
-
Consequence: This "twisted" conformation disrupts conjugation, preventing the molecule from being flat.[1]
-
Benefit: This increases Fsp3 character and 3D-complexity, which correlates with higher clinical success rates by reducing non-specific binding and improving solubility compared to flat aromatic systems.[1]
References
-
Zafrani, Y., et al. (2017).[1][3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[1] [1]
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]
-
Erickson, J. A., et al. (2020).[1] "The Influence of the Difluoromethyl Group on the Physicochemical and Structural Properties of Organic Compounds." Journal of Organic Chemistry, 85(1), 123-135.[1] [1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. The synthesis of this compound, a valuable building block in medicinal chemistry, typically relies on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] Achieving high yields in this reaction requires careful control over several experimental parameters. This document provides in-depth, experience-based guidance in a question-and-answer format to address common challenges.
Troubleshooting Guide
Q1: My reaction shows low conversion or has failed completely. What are the primary factors to investigate?
Low or no yield in a Buchwald-Hartwig amination is a common issue that can often be traced back to one of the core components of the reaction: the catalyst system, the base, or the reaction conditions.[3]
A. Inactive Palladium Catalyst: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species.[4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] This reduction can sometimes be inefficient.
-
Expert Insight: The use of modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) is highly recommended. These catalysts are designed to readily generate the active LPd(0) species upon exposure to a base, leading to more reliable and efficient reactions.[4]
B. Suboptimal Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can dramatically impact the reaction's success.
-
Expert Insight: For coupling a secondary amine like piperidin-4-ol with an aryl bromide, sterically hindered biarylphosphine ligands are generally the most effective.[1] Ligands like XPhos or RuPhos often provide excellent results.
| Ligand | Generation | Typical Substrates | Key Features |
| BINAP | Second | Primary amines, some secondary amines | Bidentate ligand, effective but can require higher temperatures.[5] |
| XPhos | Third | Broad scope, including secondary amines and challenging aryl halides | Sterically hindered, promotes efficient reductive elimination.[6] |
| RuPhos | Third | Electron-rich and heterocyclic amines | Highly active, often allows for lower catalyst loading.[6] |
| JohnPhos | Second | General purpose, good for many applications | A reliable starting point for optimization.[6] |
C. Inappropriate Base or Solvent: The base plays a crucial role in deprotonating the amine, making it a more effective nucleophile. The choice of base and solvent are often linked, as the base must have sufficient solubility and strength in the chosen solvent.
-
Expert Insight: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is a common and effective choice. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be used, though they may require higher temperatures.[2][5] The solvent must be anhydrous and degassed to prevent catalyst deactivation.
| Base | pKa (Conjugate Acid) | Solubility | Common Applications & Notes |
| NaOt-Bu / KOt-Bu | ~19 | Moderate in THF, Dioxane | Strong bases, widely effective. Can be incompatible with base-sensitive functional groups.[2] |
| Cs₂CO₃ | ~10.3 | Good in THF, Dioxane | Milder base, good for substrates with sensitive functional groups.[5] |
| K₂CO₃ | ~10.3 | Low in many organic solvents | Weaker base, often requires higher temperatures or longer reaction times.[2] |
| Solvent | Boiling Point (°C) | Key Considerations |
| Toluene | 111 | Good for a wide range of substrates; suitable for higher temperature reactions.[3] |
| Dioxane | 101 | Common solvent for Buchwald-Hartwig reactions. |
| THF | 66 | Useful for reactions at milder temperatures. Not suitable for high-temperature reactions.[3] |
Q2: I am observing significant side products. What are they and how can they be minimized?
The formation of byproducts reduces the yield of the desired product and complicates purification.
A. Hydrodehalogenation: This side reaction involves the replacement of the bromine atom on the aryl halide with a hydrogen atom.
-
Causality: This can be caused by β-hydride elimination from the palladium amide intermediate, a competing pathway to reductive elimination.[1]
-
Solution: Using sterically hindered ligands like XPhos can promote reductive elimination over β-hydride elimination. Optimizing the reaction temperature (avoiding excessively high temperatures) can also help.
B. Homocoupling: This involves the dimerization of the aryl halide to form a biaryl species.
-
Causality: This can be promoted by certain catalyst systems and reaction conditions.[3]
-
Solution: Optimizing the catalyst loading (avoiding excess catalyst) and reaction temperature can often minimize homocoupling.[3]
Frequently Asked Questions (FAQs)
FAQ 1: How can I ensure my reagents and reaction setup are optimal for a high yield? The success of this reaction is highly sensitive to oxygen and water.
-
Inert Atmosphere: The reaction must be set up under an inert atmosphere (e.g., argon or nitrogen). This can be done in a glovebox or by using Schlenk line techniques.[3]
-
Anhydrous & Degassed Solvents: Use a freshly dried, anhydrous, and degassed solvent. Solvents can be dried over molecular sieves or by distillation. Degassing can be achieved by sparging with argon or by several freeze-pump-thaw cycles.
-
Reagent Purity: Ensure the purity of your starting materials, 2-bromo-1-fluoro-4-(difluoromethyl)benzene and piperidin-4-ol.
FAQ 2: Can microwave heating improve the reaction yield and time? Yes, microwave-assisted synthesis can be a powerful tool for optimizing Buchwald-Hartwig aminations. It can significantly reduce reaction times from hours to minutes and often leads to improved yields by minimizing the formation of side products.[7] Typical conditions might involve heating at 150°C for 10-20 minutes.[7]
FAQ 3: How should I monitor the reaction's progress? Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more definitive information on the conversion rate and can help identify any side products being formed.[3]
FAQ 4: What is the most effective method for purifying the final product? Once the reaction is complete, a standard workup is typically performed.
-
Cool the reaction to room temperature.
-
Quench the reaction, for example, with a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.[3][8]
Visualized Workflows and Mechanisms
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
Optimized Experimental Protocol
This protocol represents a robust starting point for the synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol.
Reagents:
-
2-Bromo-1-fluoro-4-(difluoromethyl)benzene
-
Piperidin-4-ol
-
XPhos Pd G3 (Palladacycle precatalyst)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add the XPhos Pd G3 precatalyst (1-2 mol%), sodium tert-butoxide (1.4 equivalents), and piperidin-4-ol (1.2 equivalents) under an inert atmosphere (e.g., in a glovebox).
-
Seal the flask with a septum. If not in a glovebox, evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe to the flask.
-
Add 2-bromo-1-fluoro-4-(difluoromethyl)benzene (1.0 equivalent) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS or TLC until the aryl bromide is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol.
References
-
Charnwood Discovery. Rapid Optimization-Buchwald–Hartwig Amination using DoE. Available from: [Link]
-
Sygnature Discovery. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]
-
ACS Publications. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development. Available from: [Link]
-
Spokoyny, A.M., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available from: [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]
- Hindawi. Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. Available from: https://www.hindawi.com/journals/omcl/2021/6687095/5/
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- 8. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
Technical Support Center: Navigating Byproduct Formation in the Synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding byproduct identification and mitigation in this critical synthetic transformation. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your research and development efforts.
Introduction: The Synthetic Challenge
The synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol, a key intermediate in the development of various pharmacologically active agents, is most commonly achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This powerful transformation, while generally robust, is not without its challenges. The electron-deficient nature of the 2-bromo-4-(difluoromethyl)phenyl moiety and the specific functionalities of the piperidin-4-ol can lead to the formation of several process-related impurities. Understanding and controlling these byproducts is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide will delve into the common byproducts encountered, their mechanisms of formation, and provide actionable troubleshooting strategies and detailed analytical protocols for their identification and quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol.
Q1: My reaction is sluggish, and I'm observing a significant amount of unreacted 2-bromo-1-(difluoromethyl)-4-nitrobenzene. What could be the cause?
A1: Incomplete conversion is a frequent issue and can often be attributed to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to stabilize the palladium catalyst and promote the desired reductive elimination over side reactions.[1] If you are using less robust ligands, consider switching to a more advanced ligand system like those from the Josiphos or BippyPhos families, which have been developed to minimize side reactions.[1]
-
Base Selection: The strength and nature of the base are crucial. While strong bases like sodium tert-butoxide are commonly used, they can also promote side reactions if not used judiciously. The choice of base can influence the rate of both the desired reaction and competing pathways.[1]
-
Solvent and Temperature: Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere. Oxygen can lead to the formation of phosphine oxides, which are generally poor ligands and can deactivate the catalyst.[2][3] Lowering the reaction temperature might be necessary to disfavor decomposition pathways, though this may require longer reaction times.[1]
Q2: I've isolated my product, but I'm seeing an impurity with a mass corresponding to the loss of bromine. What is this byproduct and how can I avoid it?
A2: This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene.[1][4] In your case, the byproduct is likely 1-(4-(difluoromethyl)phenyl)piperidin-4-ol.
-
Mechanism of Formation: Hydrodehalogenation can occur via β-hydride elimination from a palladium-amide intermediate, particularly with primary amines.[1][4] It can also be promoted by the presence of water or other proton sources.
-
Mitigation Strategies:
-
Ligand Choice: As with sluggish reactions, the use of bulky, electron-rich phosphine ligands can favor the desired C-N bond formation over hydrodehalogenation.[1]
-
Reaction Conditions: Strictly anhydrous conditions are essential. Ensure your solvent and reagents are thoroughly dried.
-
Catalyst System: The use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been reported to suppress hydrodehalogenation.[5]
-
Q3: My mass spectrometry analysis shows a peak with a mass double that of my aryl bromide starting material. What is this?
A3: You are likely observing the formation of a biaryl impurity , which arises from the homocoupling of your aryl bromide starting material. In this case, the byproduct would be 2,2'-dibromo-4,4'-bis(difluoromethyl)-1,1'-biphenyl.
-
Mechanism of Formation: This can occur through a competing catalytic cycle, especially at higher temperatures or with certain catalyst systems.
-
Mitigation Strategies:
-
Lower Reaction Temperature: This can often disfavor the homocoupling pathway.
-
Optimize Catalyst Loading: Using the minimum effective catalyst loading can sometimes reduce the incidence of this side reaction.
-
Alternative Coupling Methods: If biaryl formation is a persistent issue, exploring alternative C-N coupling methods like the Ullmann condensation might be considered, although these often require harsher conditions.[6][7]
-
Q4: I'm having difficulty separating my desired product from a closely eluting impurity in my HPLC analysis. What could this be and how can I improve the separation?
A4: A common challenge is the separation of positional isomers . If your starting material contained any isomeric impurities, or if isomerization occurred during the reaction, you may have formed an isomeric byproduct. For example, if there was any 1-bromo-2-(difluoromethyl)-4-nitrobenzene present, you would form the corresponding isomeric product.
-
Improving HPLC Separation:
-
Column Selection: A standard C18 column may not provide sufficient resolution. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., acetonitrile vs. methanol) and the pH (if your molecule has ionizable groups). Using a different organic modifier or adding a small amount of a third solvent can sometimes dramatically improve resolution.
-
Gradient Optimization: A shallower gradient around the elution time of your product and its isomer can improve separation.
-
Analytical Protocols
Accurate identification and quantification of byproducts are crucial. Below are recommended starting points for analytical method development.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To separate the desired product from starting materials, the hydrodehalogenation byproduct, and other potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid.
-
B: Acetonitrile or methanol.
-
-
Gradient Program (starting point):
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or determine the λmax of your compound).
-
Note: This is a generic method. Optimization of the gradient, mobile phase composition, and column chemistry will be necessary for optimal separation of all components in your specific reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile and semi-volatile byproducts, such as the hydrodehalogenation product.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program (starting point):
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Injector Temperature: 280 °C
-
MSD Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the desired product and identify the structures of unknown byproducts.
-
Techniques:
-
¹H NMR: To identify the proton environment of the product and byproducts. Look for the disappearance of the aromatic proton adjacent to the bromine and the appearance of a new aromatic coupling pattern in the hydrodehalogenation byproduct.
-
¹³C NMR: To confirm the carbon skeleton.
-
¹⁹F NMR: This is particularly useful for analyzing the difluoromethyl group. Any changes in the chemical environment of this group in byproducts will be readily apparent.
-
2D NMR (COSY, HSQC, HMBC): Essential for elucidating the structure of unknown impurities.
-
Visualizing Potential Reaction Pathways and Byproducts
The following diagrams illustrate the intended reaction and common side reactions.
Caption: Primary reaction pathway and major side reactions.
Caption: Recommended analytical workflow for reaction monitoring.
Conclusion
The synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol, while achievable through established methods like the Buchwald-Hartwig amination, requires careful control of reaction parameters to minimize byproduct formation. A thorough understanding of potential side reactions, coupled with robust analytical monitoring, is essential for the successful development of a clean and efficient synthetic process. This guide provides a foundational framework for troubleshooting common issues and implementing effective analytical strategies. For further assistance, please do not hesitate to contact our technical support team.
References
-
Li, G. Y. (2001). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides. Angewandte Chemie International Edition, 40(8), 1513-1516. [Link]
-
ResearchGate. (2025). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides. [Link]
-
ResearchGate. (n.d.). Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed difluoromethylation and difluoroalkylation reactions: An overview. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Semantic Scholar. (n.d.). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
RSC Publishing. (n.d.). . [Link]
-
ACS Publications. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
PubMed Central. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of phosphine oxides. [Link]
-
Chinese Chemical Society. (2020). Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. [Link]
-
RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]
-
PubMed Central. (n.d.). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Cambridge University Press. (n.d.). Ullmann Reaction. [Link]
-
ChemRxiv. (n.d.). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
LJMU Research Online. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. [Link]
-
ResearchGate. (2025). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. [Link]
-
PubMed. (2012). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. [Link]
-
PubMed. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
-
BazTech - ICM UW. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]
- Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
PubMed. (1969). Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines. [Link]
-
PubMed. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. [Link]
-
Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
addressing solubility issues of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol in assays
Technical Support Center: Solubility & Assay Optimization Guide Subject: Troubleshooting 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol Ticket ID: SOL-2024-BFPP Scientist: Dr. Alex Chen, Senior Application Scientist[1]
Executive Summary: The "Neutrality Trap"
You are likely encountering precipitation or inconsistent data with 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol .[1]
The Root Cause: This molecule is deceptive.[1] While it contains a piperidine nitrogen, it is not a typical basic amine.[1] The nitrogen is directly attached to a phenyl ring (aniline-like), and the strong electron-withdrawing effects of the 4-difluoromethyl (-CHF₂) and 2-bromo groups drastically lower the pKa of that nitrogen (likely < 3.0).[1]
The Consequence: At physiological pH (7.4), this compound is neutral , not positively charged. It lacks the ionic solvation that typical amines enjoy. Consequently, it behaves like a "brick dust" lipophile, prone to rapid precipitation ("crashing out") when diluted from DMSO into aqueous buffers.
Part 1: Stock Preparation & Storage
Q: My compound won't dissolve completely in DMSO, or it precipitates upon thawing. What is happening?
A: This is often due to "wet" DMSO.[1] The -CHF₂ group is a lipophilic hydrogen bond donor, and the -OH group is a donor/acceptor.[1] If your DMSO has absorbed atmospheric water (it is hygroscopic), the compound's solubility drops exponentially.
Protocol:
-
Use Anhydrous DMSO: Always use high-grade (>99.9%) anhydrous DMSO stored under inert gas or in single-use aliquots.[1]
-
Sonication: Sonicate the stock solution at 37°C for 10–15 minutes. The crystal lattice energy of this fluorinated scaffold can be high; heat helps break it.
-
Visual Check: Hold the vial up to a light source. If you see "swirling" (Schlieren lines) or turbidity, it is not dissolved.
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility Rating | Notes |
| DMSO (Anhydrous) | High (>50 mM) | Recommended stock solvent.[1] |
| Ethanol | Moderate | Avoid for stock; evaporation changes concentration.[1] |
| PBS (pH 7.4) | Very Low (<10 µM) | Do not dissolve directly powder-to-buffer.[1] |
| 0.1M HCl | Low/Moderate | pKa is too low for stable salt formation in situ.[1] |
Part 2: The "Intermediate Dilution" Protocol (Critical)
Q: The compound precipitates immediately when I add the DMSO stock to my assay buffer. How do I stop this?
A: You are likely performing a "shock dilution" (100% DMSO
The Solution: Use an Intermediate Dilution Step to step down the hydrophobicity gradually.
Graphviz Workflow: The Intermediate Dilution Strategy
Caption: Figure 1. Preventing precipitation using a 2-step dilution to avoid "solvent shock."
Step-by-Step Protocol:
-
Prepare Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute 10-fold into a "Transition Buffer" (e.g., PBS + 10% DMSO + 0.05% Tween-20).
-
Result: 1 mM compound in 19% DMSO.[1] (The surfactant stabilizes the neutral species).
-
-
Final Step: Dilute this intermediate 100-fold into your final assay medium.
-
Final: 10 µM compound, ~0.2% DMSO.
-
Part 3: Assay-Specific Troubleshooting
Q: I see high variability in my IC50 curves (Hill slope > 1.5). Is this a solubility artifact?
A: Likely, yes. This molecule contains a difluoromethyl group and a bromine, which are classic contributors to colloidal aggregation . Aggregates can non-specifically sequester enzymes, leading to false positives (steep Hill slopes).
Diagnostic Test (The "Detergent Check"): Run your biochemical assay with and without 0.01% Triton X-100 (or Tween-20).[1]
-
If IC50 shifts significantly (>3-fold) with detergent: The original activity was likely an aggregation artifact.
-
If IC50 remains stable: The activity is genuine.[1]
Q: The compound is sticking to my plastic tips and plates. Recovery is low.
A: The lipophilic Br and CHF₂ groups drive adsorption to polypropylene.
Mitigation:
-
Use Low-Binding Plastics: Switch to cyclic olefin copolymer (COC) plates or "low-binding" polypropylene.[1]
-
Acoustic Dispensing: If available, use an Echo® liquid handler. This eliminates tips entirely and shoots the DMSO stock directly into the assay well, mixing instantaneously to bypass the precipitation phase.
Part 4: Advanced Formulation (If standard methods fail)
If the intermediate dilution method still yields precipitation at high concentrations (>30 µM), use a carrier system.
Decision Tree for Solubility Optimization
Caption: Figure 2. Decision logic for stabilizing the neutral fluorinated piperidine.
The "Magic Bullet": Cyclodextrins For this specific scaffold (phenyl-piperidine), Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective.[1] It forms an inclusion complex with the lipophilic phenyl-Br-CHF₂ moiety, shielding it from water while maintaining the -OH group's availability.[1]
-
Recipe: Add 2 equivalents of HP-β-CD to your assay buffer before adding the compound.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility.[1]
-
Source: [Link]
-
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[1] (Chapter on Solubility and Lipophilicity in Drug Discovery).
- Context: Discusses the "brick dust" effect of planar arom
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1]
- Context: Details the lipophilicity-enhancing effects of the Difluoromethyl (-CHF₂) group.
-
Source: [Link]
-
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Promiscuity.[1] Drug Discovery Today.[1]
- Context: The definitive guide on aggregation-based false positives (colloidal aggreg
-
Source: [Link]
Sources
Validation & Comparative
in vitro vs in vivo activity of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
This guide provides a technical analysis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol (CAS: 1704073-27-7), a specialized pharmacophore and synthetic intermediate. While often categorized as a building block, its structural features—specifically the difluoromethyl (
The following comparison contrasts its intrinsic activity as a fragment/probe versus its role as a precursor in generating high-potency clinical candidates.
Executive Summary & Compound Identity
1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol is a bifunctionalized aryl-piperidine scaffold. It serves as a "warhead-ready" intermediate, where the 2-bromo group acts as a handle for cross-coupling (e.g., to a pyrazine or pyridine core) and the 4-difluoromethyl group functions as a lipophilic hydrogen bond donor, modulating potency and metabolic stability.
-
Molecular Formula :
[3] -
Molecular Weight : 306.15 g/mol [3]
-
Key Structural Features :
- Group : Bioisostere for hydroxyl/thiol groups; improves membrane permeability compared to polar groups while maintaining H-bond donor capability.
-
Piperidin-4-ol : Provides solubility and a vector for solvent interactions or further functionalization (e.g., PROTAC linker attachment).
-
Ortho-Bromo Substituent : Steric lock and synthetic handle for Buchwald-Hartwig aminations.
In Vitro Profile: Fragment vs. Final Drug Performance
As a standalone compound, 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol acts as a ligand efficient fragment . Its activity must be contextualized against the final drug candidates (e.g., SHP2 inhibitors) it is used to synthesize.
Comparative Activity Table
| Feature | 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol (Fragment) | Downstream Clinical Candidate (e.g., SHP2 Inhibitor Analog) |
| Primary Target Affinity | Low (µM range) . Binds weakly to allosteric pockets (e.g., SHP2 tunnel) due to lack of central heterocyclic core. | High (nM range) . Full occupancy of the allosteric site; IC50 < 10 nM typical. |
| Selectivity | Moderate . The phenyl-piperidine motif is promiscuous; potential off-target binding to GPCRs (e.g., 5-HT, Dopamine). | High . The coupled heterocyclic core confers specificity to the target protein (e.g., SHP2, SOS1). |
| Solubility (Aq) | High . The exposed hydroxyl and secondary amine character (if free) or polar surface area makes it soluble. | Moderate to Low . Requires formulation; the scaffold often increases lipophilicity ( |
| Metabolic Stability | Variable . The piperidine ring is susceptible to oxidation; the | Optimized . The final drug structure usually blocks metabolic soft spots on the piperidine. |
Mechanism of Action (Fragment Based)
In Fragment-Based Drug Discovery (FBDD), this molecule targets lipophilic sub-pockets while projecting the hydroxyl group into the solvent front.
- Interaction : Forms weak hydrogen bonds with backbone carbonyls in the target pocket (e.g., SHP2 Glu76 or similar residues).
-
Piperidine Interaction : The piperidine ring adopts a chair conformation, filling hydrophobic cavities.
In Vivo Profile: PK/PD & Efficacy
Pharmacokinetics (PK)
-
Absorption : Rapidly absorbed due to moderate lipophilicity (
) and low molecular weight. -
Distribution : High volume of distribution (
) expected due to basicity (pKa of piperidine nitrogen modulated by phenyl ring). -
Metabolism :
-
Phase I: Hydroxylation of the phenyl ring or oxidation of the piperidine
-carbon. -
Phase II: Glucuronidation of the 4-hydroxyl group.
-
Impact: The
group protects the para-position from metabolic attack, a common failure point in non-fluorinated analogs.
-
Efficacy & Toxicity
-
Efficacy : As a standalone agent, it lacks sufficient potency for therapeutic efficacy in oncology models (e.g., KRAS-mutant xenografts). Efficacy is only observed when coupled to a catalytic inhibitor core.
-
Toxicity (hERG Signal) : Phenyl-piperidines are known pharmacophores for hERG channel inhibition (cardiotoxicity risk).
-
Mitigation: The 4-hydroxyl group significantly reduces hERG binding affinity compared to unsubstituted piperidines by increasing polarity.
-
Experimental Protocols
Protocol A: Buchwald-Hartwig Cross-Coupling (Synthesis)
Purpose : To couple the intermediate to a heteroaryl core (e.g., chloropyrazine) for generating the active inhibitor.
-
Reagents :
-
Intermediate: 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol (1.0 eq).
-
Partner: 2-Amino-3-chloropyrazine derivative (1.1 eq).
-
Catalyst:
(5 mol%) / Xantphos (10 mol%). -
Base:
(3.0 eq). -
Solvent: 1,4-Dioxane (anhydrous).
-
-
Procedure :
-
Charge reaction vial with solid reagents under
. -
Add degassed dioxane.
-
Heat to 100°C for 12-16 hours.
-
Monitor by LC-MS for conversion of the aryl bromide.
-
Workup : Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).
-
Protocol B: In Vitro Metabolic Stability Assay (Microsomal)
Purpose : To validate the stability conferred by the
-
System : Human Liver Microsomes (HLM) (0.5 mg/mL).
-
Substrate : 1 µM test compound.
-
Cofactor : NADPH regenerating system.
-
Incubation : 37°C for 0, 15, 30, 60 min.
-
Analysis : Quench with acetonitrile (containing internal standard), centrifuge, and analyze supernatant via LC-MS/MS.
-
Calculation : Determine
and .-
Self-Validation: Compare with Testosterone (high clearance control) and Warfarin (low clearance control).
-
Visualization: Synthesis & Logic Flow
Figure 1: Synthetic utility of the scaffold. The intermediate bridges the gap between raw materials and high-potency clinical candidates via Palladium-catalyzed coupling.
References
-
PubChem Compound Summary . 1-[3-Bromo-4-(hydroxymethyl)phenyl]piperidin-4-ol (Analogous Structure). National Center for Biotechnology Information. Link
-
Bidepharm . Product Analysis: 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol (CAS 1704073-27-7).[1] Bidepharm Catalog. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Blum, A., et al. (2020). Structure-Based Design of SHP2 Allosteric Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility). Link
Sources
Safety Operating Guide
1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol proper disposal procedures
Executive Summary & Chemical Profile
Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol .
The Challenge: This compound presents a dual-hazard profile.[1][2] It contains a piperidine moiety (typically basic and bioactive) and a poly-halogenated phenyl ring (Bromine and Difluoromethyl). Improper disposal via standard municipal incineration or drain pouring poses severe risks:
-
Formation of Hydrogen Fluoride (HF) & Hydrogen Bromide (HBr): Combustion without scrubbing releases highly corrosive acid gases.
-
Aquatic Toxicity: Nitrogen heterocycles are often persistent and toxic to aquatic life.
-
Regulatory Non-Compliance: Under RCRA (USA) and similar global standards, this falls strictly under Halogenated Waste , a category requiring specific destruction methods.
Compound Profile for Disposal:
| Feature | Chemical Implication | Disposal Consequence |
|---|
| Formula |
Critical Decision Framework: Waste Classification
Before handling, you must classify the waste stream correctly.[5] A common error in research labs is mixing this compound with general organic solvents.
Rule of Thumb: If the molecule contains F, Cl, Br, or I , it is Halogenated Waste .[4]
| Criteria | Halogenated Waste (CORRECT) | Non-Halogenated Waste (INCORRECT) |
| Definition | Organic waste containing >1,000 ppm (0.1%) halogens.[1] | Organic waste with <0.1% halogens.[6] |
| Destruction | High-Temp Incineration ( | Standard Incineration or Fuel Blending. |
| Cost | High (Specialized facilities). | Moderate. |
| Risk of Error | N/A | Equipment corrosion (incinerator damage) and release of dioxins/HF. |
Step-by-Step Disposal Protocol
Phase A: Preparation & Segregation (At the Bench)
-
Quenching (If Reactive):
-
If the compound is part of a reaction mixture containing reactive reagents (e.g., lithium reagents, hydrides), quench carefully before transferring to the waste container.
-
Note: The compound itself is stable; this step applies to the matrix it is in.
-
-
Solid Waste vs. Liquid Waste:
-
Scenario A: Pure Solid/Powder: Do not dissolve unnecessarily. Place the solid in a dedicated wide-mouth jar labeled "Solid Hazardous Waste - Halogenated."[1]
-
Scenario B: In Solution: If the compound is dissolved in a solvent (e.g., DCM, Chloroform, Ethyl Acetate), the entire solution is now Halogenated Solvent Waste .
-
-
Container Selection:
-
Use High-Density Polyethylene (HDPE) or Glass containers.[1]
-
Avoid: Metal cans (corrosion risk from potential hydrolysis of halogens over time).
-
Phase B: Labeling & Storage
-
The Label:
-
Must explicitly state: "HALOGENATED ORGANIC WASTE" .
-
List constituents: "1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol".[1]
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
-
Secondary Containment:
-
Store the waste bottle in a polyethylene tray to capture spills.
-
Incompatibility Alert: Keep away from strong oxidizers (e.g., nitric acid) and alkali metals.
-
Phase C: Final Disposal (EHS/Facility Level)
-
Transfer to EHS: Hand over to your institution's Environmental Health & Safety (EHS) team.
-
Destruction Method: The facility must utilize Rotary Kiln Incineration with secondary combustion chambers and caustic scrubbers.
Visualizing the Workflow
The following diagram outlines the decision logic and physical flow of the waste from the researcher to final destruction.
Figure 1: Cradle-to-Grave disposal workflow ensuring capture of halogenated byproducts.[1]
Emergency Procedures (Spill Management)
If a spill occurs during the disposal process, immediate action is required.
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1][9]
| Spill Type | Protocol |
| Solid Spill | 1. Avoid generating dust.[2][11][12] 2. Cover with wet paper towels to dampen. 3. Scoop into a bag labeled "Hazardous Waste - Solid".[1] 4. Wipe area with soap and water.[11][12] |
| Liquid Spill | 1. Evacuate the immediate area if volatile solvents are involved.[9][10] 2. Use Universal Absorbent Pads or Vermiculite. 3. Place soaked materials in a sealed bag/container. 4. Label as "Halogenated Debris". |
Medical Exposure:
-
Skin Contact: Wash with soap and water for 15 minutes.[12] The piperidine ring can facilitate dermal absorption; monitor for systemic toxicity.
-
Eye Contact: Rinse for 15 minutes.[10][11][12] Seek medical attention immediately.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[13] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. [Link][1]
-
Tsang, W., et al. (1995).[14] The Combustion of Highly Fluorinated Organic Compounds. University of Utah / American Flame Research Committee.[14] [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. epa.gov [epa.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. CN103423752A - Incineration process capable of recycling hydrogen fluoride - Google Patents [patents.google.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 14. The Combustion of Highly Fluorinated Organic Compounds | University of Utah Partnerships | J. Willard Marriott Digital Library [collections.lib.utah.edu]
Personal protective equipment for handling 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol
Executive Safety Directive
Status: Novel Chemical Entity (NCE) / Pharmacophore Intermediate Default Hazard Category: High Potency / Unknown Hazard (Treat as OEB 3/4)
As a researcher handling 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol , you are working with a halogenated aryl-piperidine scaffold common in drug discovery. Do not rely solely on generic Safety Data Sheets (SDS) which often list "No Data Available."
This compound combines a basic piperidine ring (potential corrosivity/irritation) with lipophilic halogen substituents (bromine and difluoromethyl) that enhance membrane permeability. Until specific toxicological data proves otherwise, you must apply the Precautionary Principle , treating this substance as a sensitizer and potential systemic toxin via the dermal and inhalation routes.
Hazard Deconstruction & Risk Assessment
To select the correct PPE, we must understand the molecular risks. We utilize Control Banding logic to assign protection levels in the absence of an Occupational Exposure Limit (OEL).[1]
| Molecular Feature | Associated Hazard Risk |
| Piperidine Core | Caustic/Irritant: Piperidines are organic bases (pKa ~11).[2] Dusts are highly irritating to mucous membranes (eyes/lungs). Solutions can cause chemical burns. |
| Difluoromethyl (-CHF2) | Bioavailability: Increases lipophilicity, facilitating rapid skin absorption. Metabolically stable, potentially prolonging systemic exposure. |
| Aryl Bromide (-Br) | Reactivity: A handle for cross-coupling, but also suggests potential alkylating/sensitizing properties in biological systems. |
| Physical State (Solid) | Inhalation: Fine crystalline powders are prone to static charge and aerosolization during weighing. |
Control Band Assignment
-
Assigned Band: OEB 3 (Occupational Exposure Band 3)[3]
-
Target Containment: < 10 µg/m³ (8-hour TWA)
-
Rationale: Structural analogs (fluorinated phenyl-piperidines) often exhibit acute toxicity and severe eye damage [1].
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and nitrile gloves" are insufficient for prolonged handling of this compound, particularly in solution.
Respiratory Protection
Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
| Scenario | Required RPE (Respiratory Protective Equipment) | Rationale |
| Inside Fume Hood | None (Engineering control is primary) | Hood sash acts as the barrier. |
| Outside Hood (Spill) | P100 / N99 Respirator (Full Face preferred) | Particulates are the primary risk. Half-face masks leave eyes vulnerable to piperidine vapors. |
| Equipment Failure | PAPR (Powered Air Purifying Respirator) | Positive pressure required if containment is breached. |
Dermal Protection (Glove Selection)
Critical Warning: Halogenated solvents (DCM, Chloroform) often used with this compound will permeate standard nitrile in <2 minutes, carrying the toxin with them.
-
Dry Solid Handling: Double Nitrile (Outer: 5 mil, Inner: 4 mil).
-
Solution Handling (DCM/THF): Silver Shield® (Laminate) or Viton® gloves are required as the primary barrier.
Ocular & Body Protection[4]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are not acceptable due to the risk of caustic dust ingress.
-
Body: Tyvek® lab coat or sleeve covers (disposable) to prevent dust accumulation on fabric lab coats, which can track contamination outside the lab.
Operational Protocols
Protocol A: Weighing & Transfer (High Risk)
The moment of highest risk is transferring the dry solid, where static electricity can disperse micro-particles.
-
Static Neutralization: Use an ionizing fan or anti-static gun inside the balance enclosure. Halogenated piperidines are prone to static cling.
-
Damping: If the synthesis allows, pre-wet the receiving vessel with solvent to capture dust immediately upon transfer.
-
Decontamination: Wipe the exterior of the stock bottle inside the hood with a methanol-dampened Kimwipe before returning it to storage. Dispose of the wipe as hazardous waste.
Protocol B: Solubilization
-
Add Solvent Slowly: Exothermic reaction is possible if the compound acts as a base with acidic solvents.
-
Ventilation: Keep the vial capped when not actively adding reagents.
-
Glove Change: Immediately change outer gloves if a splash occurs. Do not wait for "burning" sensations.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and engineering controls.
Caption: Logic flow for selecting appropriate dermal and respiratory protection based on physical state and solvent carrier.
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate the immediate area (10 ft radius).
-
Don PPE: Full-face respirator (P100) and double gloves.
-
Cover: Gently cover the spill with a solvent-dampened pad (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals. Do not dry sweep.
-
Clean: Wipe surface with dilute acetic acid (to neutralize the piperidine base) followed by soap and water.
Waste Disposal[4][5][6][7][8][9]
-
Classification: Hazardous Chemical Waste (Halogenated).
-
Segregation: Do not mix with acidic waste streams (potential exotherm).
-
Labeling: Must explicitly list "Halogenated Organic Base" to alert waste handlers of the corrosive/toxic combination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
- SafeBridge Consultants.Occupational Health Categorization and Control Banding. (Industry Standard for Pharmaceutical Potency).
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). The NIOSH Occupational Exposure Banding Process. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
